![molecular formula C19H22N2O2S B2509337 N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide CAS No. 120823-40-7](/img/structure/B2509337.png)
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of various substituents to achieve desired properties. For example, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides can yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Similarly, the synthesis of nickel(II) dibromide complexes from dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamines demonstrates the versatility of sulfonamides in forming complex structures with potential applications in catalysis and polymerization .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For instance, single-crystal X-ray diffraction can reveal the geometry of nickel complexes derived from sulfonamide ligands . Density functional theory (DFT) calculations are also employed to predict the vibrational frequencies, optimized geometric parameters, and stability of molecules like N-phenylbenzenesulfonamide . These analyses are crucial for understanding the molecular properties and reactivity of sulfonamide derivatives.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo a range of chemical reactions, which can be exploited for the synthesis of biologically active compounds. For instance, the synthesis of new benzenesulfonamides with potential as carbonic anhydrase inhibitors involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide . The reactivity of sulfonamides can also be modulated by introducing substituents that affect their electronic properties, as seen in the synthesis of azepino[4,5-b]indole derivatives using N-fluorobenzenesulfonimide as a catalyst attenuator .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, polarity, and reactivity, are influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide-based HIF-1 pathway inhibitors necessitates formulation development for their use as anti-cancer agents . The introduction of different substituents can significantly alter these properties, as demonstrated by the structure-activity relationship studies of arylsulfonamide analogs . Understanding these properties is essential for the development of sulfonamide derivatives as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has focused on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a core structure related to N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide. These studies delve into the development of unique polyheterocyclic compounds, production of multifunctional cycloalkyne agents, and synthesis of cyclopenta[c]piperidine alkaloids, highlighting the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Pharmaceutical Applications
Sulfonamides, closely related to this compound, are the first type of synthetic antimicrobial drugs. They have shown a broad bioactive spectrum after structural modifications, including a wide range of medicinal applications like antimicrobial, anticancer, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. The research indicates the high potential and development value of sulfonamide derivatives in medicinal chemistry (Shichao et al., 2016).
Environmental Impact Studies
Studies related to this compound also extend to environmental impacts. For instance, parabens, structurally related to sulfonamides, are studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used in various products, can act as weak endocrine disrupter chemicals. Despite treatments that remove them from wastewater, they are always present at low concentration levels in effluents of wastewater treatment plants, indicating continuous introduction into the environment (Haman et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that the compound has an inhibitory effect on human gr . The role of these targets in cellular processes is crucial, and any interaction with them can lead to significant changes in cellular function.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in their function . This interaction could potentially alter the normal functioning of the targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that the compound can influence various cellular processes, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide . These factors can include the physical and chemical conditions of the environment, as well as the presence of other compounds or substances that can interact with this compound.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-10-14(2)19(15(3)11-13)24(22,23)21-9-8-16-12-20-18-7-5-4-6-17(16)18/h4-7,10-12,20-21H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBIVZFUZONPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

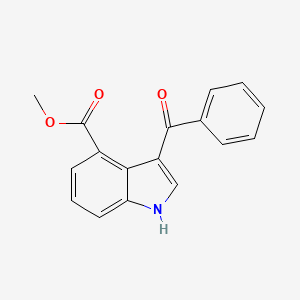
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2509258.png)
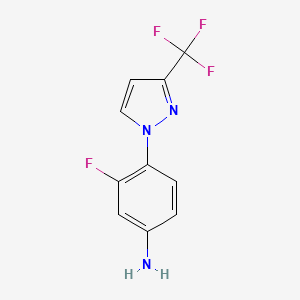
![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)
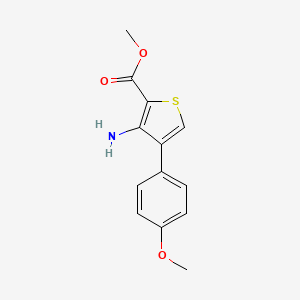
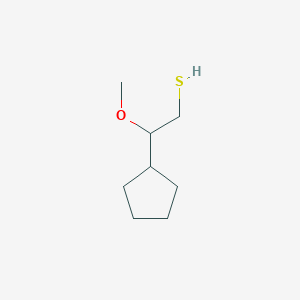
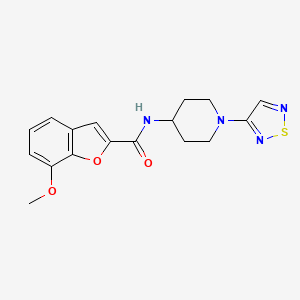
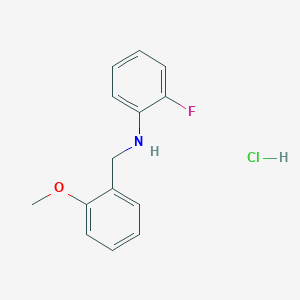
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)
![4-[4-(2-Furoyl)-1-piperazinyl]-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B2509272.png)

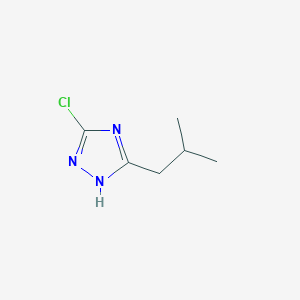
![methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2509277.png)